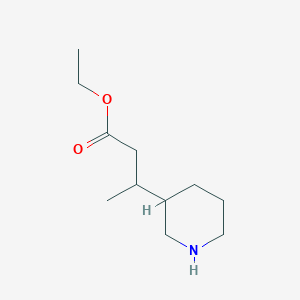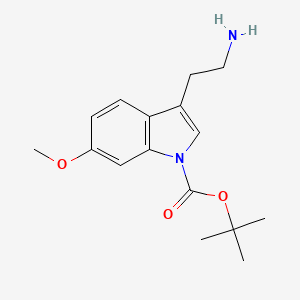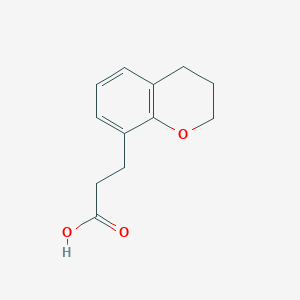
GnetuhaininM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GnetuhaininM is a naturally occurring stilbene dimer isolated from the caulis of Gnetum montanum Markgr. Stilbenoids are a class of plant polyphenols characterized by monomeric or polymeric 1,2-diarylethylene structures. These compounds have attracted significant interest due to their intricate structures and diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GnetuhaininM involves the polymerization of stilbene monomers through specific bonding patterns. For instance, naturally occurring stilbene dimers can be polymerized through one bond of 8-O-4’ or two bonds of 7-8’ and 6-7’. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the polymerization process .
Industrial Production Methods
This process would include steps such as solvent extraction, chromatography, and crystallization to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
GnetuhaininM undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .
Applications De Recherche Scientifique
GnetuhaininM has a wide range of scientific research applications due to its unique chemical structure and biological activities. It is used in:
Chemistry: As a model compound for studying polymerization and dimerization reactions.
Biology: Investigating its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Exploring its anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
GnetuhaininM exerts its effects through various molecular targets and pathways. One of its known mechanisms is the inhibition of ATP citrate lyase (ACLY), an enzyme involved in lipid metabolism. By inhibiting ACLY, this compound can reduce lipid synthesis, which may contribute to its anticancer and anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
GnetuhaininM is unique among stilbene dimers due to its specific bonding patterns and biological activities. Similar compounds include:
- Gnetuhainin I
- Gnetuhainin P
- Gnemontanin A
- Gnemontanin B
- Gnemontanin C
These compounds share similar structural features but differ in their specific bonding patterns and biological activities, making this compound a distinct and valuable compound for research .
Propriétés
Formule moléculaire |
C42H32O11 |
|---|---|
Poids moléculaire |
712.7 g/mol |
Nom IUPAC |
4-[(2S,3S)-3-(3,5-dihydroxyphenyl)-7-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C42H32O11/c43-24-5-2-20(3-6-24)1-4-21-11-30(49)19-35-36(21)37(22-12-26(45)16-27(46)13-22)41(52-35)32-9-10-33(50)39-38(23-14-28(47)17-29(48)15-23)40(53-42(32)39)31-8-7-25(44)18-34(31)51/h1-19,37-38,40-41,43-51H/b4-1+/t37-,38-,40+,41+/m0/s1 |
Clé InChI |
SBAYNGXEDJLMOG-IZZRYAQXSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=C5C(=C(C=C4)O)[C@@H]([C@H](O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=C5C(=C(C=C4)O)C(C(O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


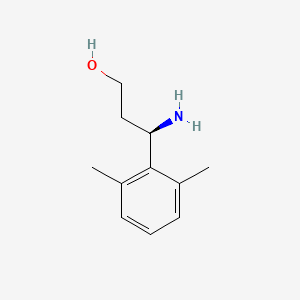
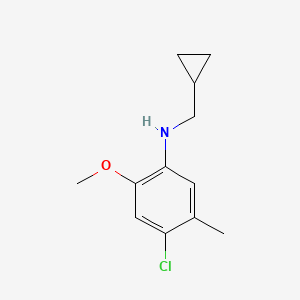
![2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13069755.png)
![1-[(Oxan-4-yloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13069763.png)
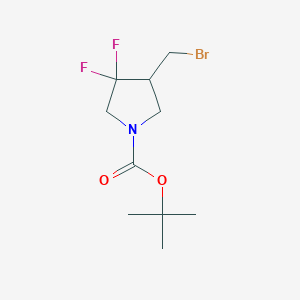
![Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13069767.png)
![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069771.png)
![5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13069777.png)
![7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069778.png)

